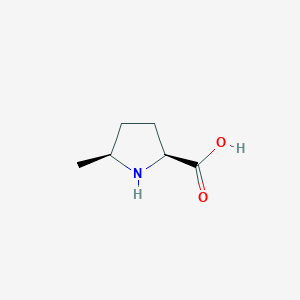

(2S,5S)-5-methylpyrrolidine-2-carboxylic acid

Description

Significance of Chiral Pyrrolidine-2-carboxylic Acid Scaffolds in Molecular Design

Chiral pyrrolidine-2-carboxylic acid scaffolds, with proline being the most fundamental example, are of paramount importance in molecular design for several reasons. Their rigid five-membered ring structure reduces conformational flexibility, which is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets. nih.gov The pyrrolidine (B122466) ring is a common motif found in numerous natural products and FDA-approved drugs, highlighting its privileged status in medicinal chemistry. nih.govpharmablock.comresearchgate.net

The incorporation of substituents on the pyrrolidine ring, as seen in (2S,5S)-5-methylpyrrolidine-2-carboxylic acid, allows for the fine-tuning of steric and electronic properties. This functionalization enables the exploration of chemical space and the optimization of molecular interactions. For instance, substituted pyrrolidines are integral components of drugs such as the antiviral agent telaprevir (B1684684) and the antihypertensive captopril. researchgate.net The versatility of this scaffold also extends to asymmetric catalysis, where proline and its derivatives have been successfully employed as organocatalysts to mediate a variety of stereoselective transformations. unibo.itmdpi.com

| Selected Drugs Containing a Pyrrolidine Scaffold | Therapeutic Area |

|---|---|

| Captopril | Antihypertensive |

| Telaprevir | Antiviral (Hepatitis C) |

| Anisomycin | Antibiotic |

| Clindamycin | Antibiotic |

| Glycopyrronium | Anticholinergic |

Overview of the Stereochemical Importance of this compound

The biological activity and efficacy of a chiral molecule are intrinsically linked to its three-dimensional structure. In the case of this compound, the specific (2S,5S) configuration of its two stereocenters dictates its spatial arrangement and, consequently, its interactions with other chiral molecules, such as enzymes and receptors. The introduction of a methyl group at the C5 position with a specific stereochemistry, in addition to the inherent chirality at the C2 position, provides a higher degree of structural definition.

This defined stereochemistry is crucial for achieving selective binding to biological targets. Even subtle changes in the stereochemical configuration can lead to significant differences in pharmacological activity, with one stereoisomer potentially exhibiting therapeutic effects while another may be inactive or even toxic. mdpi.com Therefore, the stereoselective synthesis of this compound is of critical importance to ensure the production of the desired enantiomerically pure compound for its application as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. While specific comparative studies on the biological activity of all stereoisomers of 5-methylpyrrolidine-2-carboxylic acid are not extensively documented in publicly available literature, the principles of stereochemistry in drug design strongly suggest that the (2S,5S) isomer will have a distinct biological profile compared to its other stereoisomers.

Historical Context and Evolution of Research on Substituted Pyrrolidine-2-carboxylic Acids

The study of substituted pyrrolidine-2-carboxylic acids is deeply rooted in the rich history of proline chemistry. Proline, the parent compound, has been a subject of scientific inquiry for over a century, with its biological roles and unique structural properties being extensively investigated. nih.gov A significant turning point in the application of proline derivatives came with the discovery of their potential as asymmetric catalysts.

In the early 1970s, pioneering work demonstrated that L-proline could catalyze intramolecular aldol (B89426) reactions with high enantioselectivity. mdpi.com This discovery, however, remained largely underappreciated until the early 2000s when the field of organocatalysis experienced a renaissance. The realization that small organic molecules like proline and its derivatives could effectively and stereoselectively catalyze a wide range of chemical reactions led to an explosion of research in this area. unibo.itmdpi.com

This renewed interest spurred the development of a vast array of substituted proline analogs, including those with modifications at various positions of the pyrrolidine ring. nih.govorganic-chemistry.org The goal of these modifications was to enhance the catalytic activity, selectivity, and scope of proline-based catalysts. The synthesis of compounds like this compound is a direct outcome of this evolution, providing researchers with novel building blocks with tailored properties for applications in both catalysis and medicinal chemistry. The continuous exploration of substituted pyrrolidine-2-carboxylic acids has led to the development of highly efficient catalysts and potent therapeutic agents, solidifying the importance of this class of compounds in modern organic chemistry. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

(2S,5S)-5-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSYWEFVEIFJPZ-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2s,5s 5 Methylpyrrolidine 2 Carboxylic Acid and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring with the desired (2S,5S) stereochemistry is the cornerstone of synthesizing 5-methylpyrrolidine-2-carboxylic acid. Advanced synthetic strategies have moved beyond classical methods to employ highly efficient and stereoselective catalytic and cyclization reactions.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation of prochiral pyrrole (B145914) or dihydropyrrole precursors stands as a powerful method for establishing the stereocenters of the pyrrolidine ring in a single, atom-economical step. This approach relies on the use of chiral transition metal catalysts to deliver hydrogen to the substrate in a stereocontrolled manner.

The enantioselective hydrogenation of pyrrole derivatives has been a subject of intensive research. Chiral ruthenium and rhodium complexes bearing sophisticated phosphine (B1218219) ligands have emerged as particularly effective catalysts for this transformation. For the synthesis of substituted proline derivatives, the asymmetric hydrogenation of N-protected pyrrole-2-carboxylates is a direct and appealing route.

A notable example in this area is the work by Kuwano and colleagues, who developed a highly enantioselective hydrogenation of N-Boc-protected pyrroles using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand, PhTRAP. nih.gov While their study focused on various substituted pyrroles, the principles are directly applicable to the synthesis of the 5-methyl derivative. The hydrogenation of methyl N-Boc-pyrrole-2-carboxylate using a catalyst generated from Ru(η³-methallyl)₂(cod) and (S,S)-(R,R)-PhTRAP in the presence of triethylamine (B128534) afforded the corresponding (S)-proline derivative in high yield and enantioselectivity. This methodology's success with 2,3,5-trisubstituted pyrroles, yielding products with excellent enantiomeric excess (93-99.7% ee), underscores its potential for the synthesis of (2S,5S)-5-methylpyrrolidine-2-carboxylic acid from a suitable 5-methylpyrrole precursor. nih.gov

The choice of chiral ligand is paramount in achieving high stereoselectivity. Ligands such as those from the Walphos or Josiphos families, when incorporated into ruthenium clusters, have also been investigated for the asymmetric hydrogenation of α-unsaturated carboxylic acids, demonstrating the versatility of these catalytic systems.

The outcome of asymmetric catalytic hydrogenation is highly dependent on the reaction conditions. Factors such as solvent, temperature, hydrogen pressure, and the nature of the catalyst and substrate all play a crucial role in determining both the yield and the stereoselectivity of the reaction.

In the Ru-PhTRAP catalyzed hydrogenation of pyrrole-2-carboxylates, the solvent was found to be a critical parameter. Isopropanol was identified as a suitable solvent for this transformation. The reaction temperature and hydrogen pressure also significantly influence the reaction rate and selectivity. For instance, the hydrogenation of N-Boc-pyrrole-2-carboxylate was effectively carried out at 60°C under a hydrogen pressure of 5.0 MPa.

The presence of additives can also modulate the catalytic activity and selectivity. In the aforementioned Ru-PhTRAP system, the addition of triethylamine was found to be beneficial. The interplay between the chiral ligand and the metal center, as well as the substrate's interaction with the catalytic complex, dictates the stereochemical outcome. For rhodium-based catalysts, the solvent can dramatically affect catalytic activity. For example, some rhodium-DIOP systems are highly active in methanol (B129727) but show reduced or no activity in solvents like tetrahydrofuran (B95107) (THF).

Interactive Table: Asymmetric Hydrogenation of a Pyrrole Precursor

| Entry | Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Pressure (MPa) | Yield (%) | ee (%) |

|---|

Cyclization Reactions of Precursor Molecules

An alternative and widely employed strategy for the construction of the pyrrolidine ring involves the intramolecular cyclization of acyclic precursors. This approach offers the advantage of building the chiral centers into the linear precursor, which then directs the stereochemical outcome of the cyclization.

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds with inversion of stereochemistry at a chiral alcohol center. nih.gov This reaction can be applied intramolecularly to an amino alcohol precursor to forge the pyrrolidine ring. In the context of synthesizing this compound, a suitable precursor would be a chiral amino alcohol with the requisite stereocenters already in place.

The general mechanism of the Mitsunobu reaction involves the activation of a primary or secondary alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated alcohol is then displaced by a nucleophile, in this case, an intramolecular nitrogen nucleophile (an amine or a protected amine), leading to cyclization. The stereospecificity of the Sₙ2 displacement ensures that the stereochemistry at the alcohol-bearing carbon is inverted.

For the synthesis of the target molecule, a precursor such as a derivative of (2R,5S)-6-amino-5-hydroxyhexanoic acid could be envisioned. An intramolecular Mitsunobu reaction on such a substrate would lead to the formation of the pyrrolidine ring with the desired (2S,5S) stereochemistry due to the inversion at the C5 position.

Beyond the Mitsunobu reaction, other cyclization methods involving amino alcohol precursors are also viable. These methods often rely on the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amino group.

One common approach involves the mesylation or tosylation of the hydroxyl group to form a sulfonate ester. The subsequent intramolecular cyclization can be promoted by a base to deprotonate the amine, enhancing its nucleophilicity. The stereochemical outcome of this Sₙ2 cyclization is also an inversion of configuration at the carbon bearing the leaving group. Therefore, starting with a precursor like a derivative of (2R,5S)-6-amino-5-hydroxyhexanoic acid and converting the hydroxyl to a sulfonate ester would lead to the desired (2S,5S)-pyrrolidine derivative upon cyclization.

The synthesis of the chiral amino alcohol precursor itself is a critical step. One strategy involves the stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline, which can be further elaborated to the required amino alcohol.

Interactive Table: Conceptual Cyclization Strategies

| Precursor | Reaction Type | Key Reagents | Expected Stereochemical Outcome |

|---|---|---|---|

| (2R,5S)-6-Amino-5-hydroxyhexanoic acid derivative | Intramolecular Mitsunobu | PPh₃, DEAD/DIAD | Inversion at C5, formation of (2S,5S)-pyrrolidine |

Derivatization from Carbohydrate Lactones

Carbohydrates represent an abundant and inexpensive source of chiral starting materials for complex molecule synthesis. Their inherent stereochemistry can be effectively transferred to new stereocenters in target molecules, including the pyrrolidine core of iminosugar analogues.

Iminosugars are polyhydroxylated alkaloids in which the endocyclic oxygen of a sugar is replaced by a nitrogen atom. These compounds are potent mimics of sugars and can act as inhibitors of carbohydrate-processing enzymes. digitellinc.com The synthesis of pyrrolidine-containing iminosugars often begins with commercially available sugars, leveraging their stereochemistry to build the final product. digitellinc.com

A highly efficient strategy for constructing the polyhydroxylated pyrrolidine ring involves a one-pot reaction sequence. This sequence can include a ring-opening reductive elimination, a reductive amination with a suitable amine, and a subsequent intramolecular nucleophilic substitution to close the ring. digitellinc.commorressier.com The choice of amine in the reductive amination step can be varied to produce different classes of iminosugars. digitellinc.com Another powerful method involves the highly diastereoselective reductive amination of chlorohydrin aldol (B89426) adducts, which provides rapid access to either native or differentially protected iminosugars. researchgate.net These syntheses take advantage of the carbohydrate's existing stereocenters to control the stereochemistry of the newly formed pyrrolidine ring. digitellinc.com

| Starting Material | Key Transformation | Resulting Core Structure | Reference |

| D-glucopyranoside | Reductive amination, Intramolecular cyclization | Polyhydroxylated pyrrolizidines | digitellinc.com |

| D-arabinose derivative | 1,3-dipolar cycloaddition with a nitrone | Polyhydroxylated pyrrolidine (DAB) | nih.gov |

| Chlorohydrin aldol adducts | Diastereoselective reductive amination | Differentially protected iminosugars | researchgate.net |

| Primary amines, aldehyde, diethyl sodium salt | Multicomponent reaction (MCR) | Highly functionalised pyrrolidine ring | uitm.edu.my |

Stereocontrolled Introduction of the 5-Methyl Group

The precise stereochemical configuration of substituents on the pyrrolidine ring is critical for biological activity. For this compound, the cis relationship between the C2-carboxylic acid and the C5-methyl group must be established with high fidelity. This is achieved through either diastereoselective or enantioselective strategies.

Diastereoselective methods establish the stereochemistry at the 5-position relative to the already existing stereocenter at the 2-position. These approaches often rely on the cyclization of a chiral acyclic precursor or the functionalization of a pre-existing chiral pyrrolidine derivative.

A notable strategy for achieving high diastereoselectivity in the synthesis of 2,5-disubstituted pyrrolidines is the copper-promoted intramolecular aminooxygenation of alkenes. In this method, α-substituted 4-pentenyl sulfonamides undergo cyclization to preferentially form 2,5-cis-pyrrolidines with a diastereomeric ratio often exceeding 20:1. nih.gov While this specific reaction introduces a hydroxyl group, the underlying principle of substrate control to direct the formation of the cis product is broadly applicable. Another approach involves the stereoselective methylation of a precursor molecule prior to the ring-closing step to form a pyrrolidine-trans-lactam system. researchgate.net

| Method | Substrate Type | Selectivity | Outcome | Reference |

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | High (dr >20:1) | 2,5-cis-pyrrolidines | nih.gov |

| Reductive Hydroamination Cascade | Enynyl amines | High | Stereoselective pyrrolidines | organic-chemistry.org |

| Bromoetherification/Elimination | Lactam-tethered alkenols | High | Diastereoselective lactam-fused heterocycles | rsc.org |

Enantioselective syntheses create the desired stereoisomer from achiral or racemic starting materials through the use of a chiral catalyst or auxiliary. The formation of the pyrrolidine skeleton can be achieved via the cyclization of acyclic compounds. nih.gov For instance, a convenient enantioselective approach to pyrrolidine derivatives involves the cyclization of an alcohol using a strong base, where the stereocenters were set in previous steps. mdpi.com

A powerful technique involves ring-closing metathesis (RCM) of an acyclic diene using a chiral Grubbs catalyst, followed by hydrogenation of the resulting 2-pyrroline derivative. This sequence can produce highly enantioenriched pyrrolidines. nih.gov The stereochemistry of the final product is dictated by the chiral catalyst and the geometry of the starting alkene.

Iii. Stereochemical Control and Chiral Purity in 2s,5s 5 Methylpyrrolidine 2 Carboxylic Acid Synthesis

Enantiomeric Excess Determination and Enhancement Strategies

The enantiomeric excess (ee) is a critical parameter that defines the chiral purity of a sample. In the context of (2S,5S)-5-methylpyrrolidine-2-carboxylic acid synthesis, accurate determination of the ee is essential for process optimization and for ensuring the final product meets the required specifications.

Enantiomeric Excess Determination:

Several analytical techniques are employed to determine the enantiomeric excess of chiral carboxylic acids and their derivatives. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods. The choice of the CSP is crucial and often requires screening of different columns and mobile phase compositions to achieve baseline separation of the enantiomers. For carboxylic acids like this compound, derivatization to an ester or amide is a common strategy to improve chromatographic resolution and detection sensitivity.

Another powerful technique for ee determination is Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). Chiral solvating agents form transient diastereomeric complexes with the enantiomers, leading to the separation of specific proton or carbon signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer. Chiral derivatizing agents, on the other hand, react with the enantiomers to form stable diastereomers, which can then be distinguished by standard NMR techniques.

Enhancement Strategies:

Strategies to enhance the enantiomeric excess of this compound typically involve either kinetic resolution or the refinement of asymmetric synthesis protocols. Kinetic resolution involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the enrichment of one enantiomer. This can be achieved through enzymatic or chemical methods.

In the context of asymmetric synthesis, enhancing the ee often involves optimizing reaction conditions such as temperature, solvent, and catalyst loading. Fine-tuning the structure of the chiral catalyst or auxiliary can also have a profound impact on the enantioselectivity of the reaction. Furthermore, purification techniques such as fractional crystallization of diastereomeric salts formed with a chiral resolving agent can be employed to upgrade the enantiomeric excess of the final product.

Table 1: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and precision, widely applicable. | Requires method development, may need derivatization. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, suitable for volatile compounds. | Limited to thermally stable and volatile compounds. |

| NMR with CSA | Formation of transient diastereomeric complexes with a chiral solvating agent. | Rapid analysis, non-destructive. | Signal overlap can be an issue, requires a suitable CSA. |

| NMR with CDA | Formation of stable diastereomers with a chiral derivatizing agent. | Can provide large signal separation, well-established method. | Requires a chemical reaction, potential for kinetic resolution. |

| Capillary Electrophoresis | Differential migration of enantiomers in a chiral selector-containing buffer. | High efficiency, small sample requirement. | Lower concentration sensitivity compared to HPLC. |

Diastereoselective Synthesis Approaches and Cis/Trans Selectivity

The relative stereochemistry between the methyl group at C5 and the carboxylic acid group at C2 is a crucial aspect of the synthesis of this compound. The desired cis configuration, where both substituents are on the same face of the pyrrolidine (B122466) ring, is often the thermodynamic and kinetic product in many cyclization reactions.

Diastereoselective Synthesis Approaches:

One of the most common strategies for the diastereoselective synthesis of cis-2,5-disubstituted pyrrolidines is the catalytic hydrogenation of a suitably substituted pyrrole (B145914) precursor. The catalyst, typically palladium on carbon (Pd/C), directs the addition of hydrogen from the less sterically hindered face of the molecule, leading to the formation of the cis isomer with high selectivity.

Another powerful approach involves the intramolecular cyclization of acyclic precursors. For instance, the reductive amination of a δ-keto acid or a related derivative can proceed with high diastereoselectivity, favoring the formation of the cis-pyrrolidine ring. The stereochemical outcome of such cyclizations can often be rationalized by considering the transition state geometries, where steric interactions are minimized.

Furthermore, [3+2] cycloaddition reactions between azomethine ylides and alkenes are a versatile method for constructing the pyrrolidine ring with control over multiple stereocenters. The diastereoselectivity of these reactions can be influenced by the nature of the substituents on both the dipole and the dipolarophile, as well as by the choice of catalyst.

Cis/Trans Selectivity:

The control of cis/trans selectivity is a key element in these synthetic strategies. In many cases, the formation of the cis isomer is favored due to its greater thermodynamic stability. However, kinetic control can also be exploited to achieve high diastereoselectivity. The choice of reagents, solvents, and reaction temperature can significantly impact the ratio of cis to trans products. For example, in metal-catalyzed reactions, the nature of the metal and the ligands can play a crucial role in directing the stereochemical course of the reaction.

Table 2: Diastereoselective Methods for the Synthesis of cis-2,5-Disubstituted Pyrrolidines

| Method | Precursor | Reagents/Catalyst | Diastereomeric Ratio (cis:trans) |

| Catalytic Hydrogenation | 2,5-Disubstituted Pyrrole | H₂, Pd/C | >95:5 |

| Reductive Amination | δ-Keto Acid Derivative | H₂, Raney Ni or NaBH₃CN | Typically >90:10 |

| Intramolecular Michael Addition | Acyclic Amino-alkenoate | Base (e.g., DBU) | Variable, often favors cis |

| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Lewis Acid or Metal Catalyst | Highly dependent on substrates and catalyst |

Impact of Chiral Auxiliaries and Asymmetric Catalysts on Stereochemical Outcomes

To achieve the desired (2S,5S) absolute stereochemistry, the use of chiral auxiliaries or asymmetric catalysts is indispensable. These chiral entities create a chiral environment during the reaction, directing the formation of one enantiomer over the other.

Chiral Auxiliaries:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various chiral molecules, including amino acids. In the context of this compound synthesis, an Evans auxiliary could be used to control the stereoselective alkylation of a glycine (B1666218) enolate equivalent, followed by a cyclization step to form the pyrrolidine ring. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer.

Another important class of chiral auxiliaries are the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries, which are particularly effective in the asymmetric α-alkylation of ketones and aldehydes. This methodology could be adapted for the synthesis of the target molecule by employing a suitable precursor.

Asymmetric Catalysts:

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Both metal-based catalysts and organocatalysts have been extensively developed for the asymmetric synthesis of pyrrolidine derivatives.

Chiral rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins. A suitably designed pyrrole precursor to this compound could be hydrogenated with high enantioselectivity using such a catalyst.

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral proline and its derivatives are excellent organocatalysts for a variety of transformations, including Michael additions and aldol (B89426) reactions. These reactions can be utilized to construct the pyrrolidine ring with high enantioselectivity. For the synthesis of this compound, a proline-derived organocatalyst could be employed to catalyze a key bond-forming reaction, thereby establishing the desired stereochemistry at both the C2 and C5 positions.

Table 3: Chiral Auxiliaries and Catalysts in Asymmetric Pyrrolidine Synthesis

| Chiral Controller | Type | Key Application | Typical Stereoselectivity |

| Evans Oxazolidinones | Chiral Auxiliary | Asymmetric Alkylation, Aldol Reactions | >95% de |

| SAMP/RAMP | Chiral Auxiliary | Asymmetric α-Alkylation of Carbonyls | >90% de |

| Rhodium-DIPAMP | Asymmetric Catalyst | Asymmetric Hydrogenation | >95% ee |

| Proline Derivatives | Organocatalyst | Asymmetric Michael Addition, Aldol Reactions | Often >90% ee |

Iv. Chemical Reactivity and Derivatization of 2s,5s 5 Methylpyrrolidine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups. Its reactivity can be modulated by the protection of the pyrrolidine (B122466) nitrogen.

Amidation: The carboxylic acid can be converted to an amide through coupling reactions with primary or secondary amines. These reactions typically require the activation of the carboxylic acid, which can be achieved using a variety of peptide coupling reagents. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The fundamental principle involves the reaction of the activated carboxylic acid with the amine to form the amide bond.

For the amidation of (2S,5S)-5-methylpyrrolidine-2-carboxylic acid, it is often necessary to first protect the pyrrolidine nitrogen to prevent self-coupling or other undesired side reactions. The N-Boc protected form, N-Boc-(2S,5S)-5-methylpyrrolidine-2-carboxylic acid, is a common starting material for such transformations.

Esterification: Esters of this compound can be synthesized through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a classic approach. organic-chemistry.orgmasterorganicchemistry.commdpi.comkhanacademy.org This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

Alternatively, esters can be formed under milder conditions by reacting the N-protected carboxylic acid with an alkyl halide in the presence of a base. The ethyl ester, (2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate, is a known derivative. bldpharm.comnih.gov The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be achieved by treatment with a base, such as lithium hydroxide, in a mixture of water and an organic solvent.

| Reaction Type | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| Amidation | N-Boc-(2S,5S)-5-methylpyrrolidine-2-carboxylic acid + Amine (R-NH₂) | EDC, HOBt, DIPEA in DMF | N-Boc-(2S,5S)-5-methylpyrrolidin-2-yl)-C(O)NHR |

| Esterification (Fischer) | This compound + Alcohol (R-OH) | H₂SO₄ (catalytic), heat | (2S,5S)-5-methylpyrrolidine-2-carboxylate ester |

| Ester Hydrolysis | (2S,5S)-ethyl 1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylate | LiOH·H₂O in Ethanol/Water | (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent. khanacademy.orgic.ac.ukmasterorganicchemistry.combyjus.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The process involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by reduction of the resulting carboxylate salt to the primary alcohol, yielding ((2S,5S)-5-methylpyrrolidin-2-yl)methanol. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

Oxidation: The oxidation of the carboxylic acid moiety of this compound is not a common transformation, as the carboxylic acid is already in a high oxidation state. However, oxidative degradation of the pyrrolidine ring can occur under harsh conditions. More relevant are the oxidation reactions that can take place on the pyrrolidine ring itself, particularly at the carbon atoms adjacent to the nitrogen. For N-protected pyrrolidines, oxidation can lead to the formation of N-acyliminium ions, which are useful intermediates for further functionalization.

Reactions at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a nucleophilic center and can readily participate in a variety of reactions, including alkylation, acylation, and the formation of protected derivatives.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides or other electrophilic alkylating agents. This reaction is typically carried out in the presence of a base to neutralize the acid generated. The reactivity of the nitrogen can be influenced by the presence of the carboxylic acid group, and it is often advantageous to first convert the carboxylic acid to an ester to prevent unwanted side reactions. For instance, the N-alkylation of proline esters has been shown to proceed with high diastereoselectivity under certain conditions.

N-Acylation: The pyrrolidine nitrogen can be acylated using acid chlorides or anhydrides to form amides. researchgate.net This reaction is often performed under basic conditions, such as the Schotten-Baumann reaction, to scavenge the acidic byproduct. N-acylation is a common method for introducing a wide variety of substituents onto the pyrrolidine ring and is a key step in the synthesis of many biologically active compounds.

To control the reactivity of the pyrrolidine nitrogen and prevent undesired side reactions during transformations at other parts of the molecule, the nitrogen is often protected. Common protecting groups for the pyrrolidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The N-Boc derivative, (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, is typically prepared by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. glpbio.com The N-Cbz derivative, (2S,5S)-1-((benzyloxy)carbonyl)-5-methylpyrrolidine-2-carboxylic acid, is synthesized using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. These protecting groups can be selectively removed under specific conditions, with the Boc group being labile to acid and the Cbz group typically removed by hydrogenolysis.

| Protecting Group | Reagent | Typical Conditions | Protected Compound |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, NaOH), aqueous solvent mixture | (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, NaOH), aqueous solvent mixture | (2S,5S)-1-((benzyloxy)carbonyl)-5-methylpyrrolidine-2-carboxylic acid |

Reactions at the 5-Methyl Position

The 5-methyl group consists of sp³-hybridized carbon-hydrogen bonds, which are generally unreactive. However, recent advances in C-H activation chemistry have opened up possibilities for the direct functionalization of such groups. While specific examples of reactions at the 5-methyl position of this compound are not extensively documented in the literature, general principles of C-H functionalization can be considered.

Directed C-H activation, where a directing group on the molecule guides a metal catalyst to a specific C-H bond, is a powerful strategy for selective functionalization. rsc.orgnih.govacs.orgacs.orgmdpi.com In the context of this compound, the carboxylic acid or a derivative thereof could potentially act as a directing group to facilitate the functionalization of the 5-methyl group. Palladium-catalyzed C-H methylation of amino acid derivatives using methyl iodide has been reported, where an 8-aminoquinoline (B160924) directing group appended to the nitrogen was effective. rsc.org

Free radical halogenation could be another potential pathway for functionalizing the 5-methyl group, although this method often lacks selectivity and may lead to a mixture of products. The reactivity of the C-H bonds would follow the order of tertiary > secondary > primary, but the presence of other reactive sites in the molecule would complicate such a transformation.

Oxidation of the 5-methyl group to a hydroxymethyl or carboxyl group is another conceivable transformation, potentially achievable through enzymatic or chemical methods. For instance, enzymes like cytochrome P450 are known to catalyze the hydroxylation of unactivated C-H bonds. Chemical oxidation of methyl groups on heterocyclic rings has been achieved under various conditions, but the selectivity of such reactions on a molecule with multiple functional groups like this compound would be a significant challenge. The synthesis of derivatives like (2S,5S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid would likely proceed through multi-step sequences rather than direct oxidation of the methyl group.

Functionalization of the Methyl Group

Direct functionalization of the unactivated methyl group at the C5 position of this compound presents a significant synthetic challenge due to the high bond dissociation energy of primary C-H bonds. However, advances in synthetic methodology, particularly in the realm of C-H activation and radical chemistry, have opened avenues for the targeted modification of this group. These approaches are often explored on N-protected derivatives to prevent interference from the secondary amine.

Late-Stage Functionalization Approaches:

Late-stage functionalization (LSF) strategies are particularly valuable for modifying complex molecules like derivatives of this compound without the need for de novo synthesis. nih.govmdpi.com These methods aim to introduce chemical modifications in the final steps of a synthetic sequence, allowing for rapid diversification of molecular scaffolds. mdpi.comnih.gov For the methyl group of 5-methylproline derivatives, this typically involves a C-H functionalization reaction.

Table 1: Potential C-H Functionalization Reactions for the Methyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Hydroxylation | Cytochrome P450 enzymes, H₂O₂ | (2S,5S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |

| Halogenation | N-Halosuccinimide, light/radical initiator | (2S,5S)-5-(halomethyl)pyrrolidine-2-carboxylic acid |

| Azidation | Azide source, photoredox catalyst | (2S,5S)-5-(azidomethyl)pyrrolidine-2-carboxylic acid |

Note: The reactions listed are based on general principles of C-H functionalization and may require significant optimization for the specific substrate.

Detailed Research Findings:

While specific literature detailing the direct functionalization of the methyl group on this compound is limited, related transformations on similar proline scaffolds provide valuable insights. For instance, photocatalytic methods have been successfully employed for the C(sp³)–H arylation of N-acyl proline derivatives. These reactions often proceed via a radical mechanism, where a hydrogen atom is abstracted from the proline ring, followed by coupling with an aryl partner. Although these examples typically focus on the C2 or C5 positions of the proline ring itself, the principles could potentially be adapted to target the methyl substituent under appropriate directing group strategies.

Enzymatic approaches, such as hydroxylation catalyzed by specific cytochrome P450 enzymes, offer a highly selective method for the oxidation of C-H bonds. researchgate.net While not explicitly demonstrated on this specific substrate, the substrate scope of such enzymes is continually expanding, suggesting a potential future route for the synthesis of (2S,5S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid. researchgate.net

Regioselective and Stereoselective Transformations

The pyrrolidine ring of this compound offers multiple sites for functionalization. Achieving regioselectivity and stereoselectivity in these transformations is paramount, particularly when synthesizing compounds for biological evaluation. The existing stereocenters at C2 and C5 exert significant stereochemical control over subsequent reactions.

Regioselective Reactions:

Regioselectivity in the functionalization of the pyrrolidine ring is often dictated by the directing effects of the N-substituent and the inherent reactivity of the C-H bonds at different positions. For N-acyl derivatives, C-H activation reactions can be directed to specific positions. For example, palladium-catalyzed C-H activation has been utilized for the regioselective halogenation of the phenyl side chain in derivatives of 1,4-benzodiazepinones, a principle that could be applied to appropriately substituted proline derivatives. nih.govnih.gov

Stereoselective Transformations:

The trans relationship between the carboxylic acid at C2 and the methyl group at C5 in this compound provides a strong stereochemical bias for incoming reagents. This steric hindrance on one face of the molecule directs substituents to the opposite face.

Table 2: Examples of Stereoselective Transformations on Pyrrolidine Scaffolds

| Transformation | Reagents and Conditions | Stereochemical Outcome |

|---|---|---|

| Alkylation of Enolate | N-protected ester, LDA, alkyl halide | High diastereoselectivity |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, dipolarophile | High regio- and stereoselectivity |

| Michael Addition | α,β-Unsaturated ester derivative, nucleophile | Diastereoselective addition |

Note: These are general examples on related pyrrolidine systems and the outcomes for this compound derivatives would depend on the specific reaction conditions and substrates.

Detailed Research Findings:

Research on the diastereoselective synthesis of highly functionalized proline derivatives has demonstrated that cascade reactions can be employed to construct complex pyrrolidine frameworks with excellent stereocontrol. nih.gov For instance, Cu(I)-catalyzed reactions between allenynes and tosylazide have been shown to proceed through a cascade of cycloaddition, rearrangement, and cyclization to afford new proline structures with high diastereoselectivity. nih.gov

Furthermore, the stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives highlights the influence of the existing stereocenters in directing subsequent functionalization. orgsyn.org In these syntheses, the stereochemistry of the final product is carefully controlled through a series of stereoselective reactions, often starting from a chiral precursor.

The development of stereoselective radical additions to α-methylene-γ-lactams, which are structurally related to pyroglutamic acid derivatives, also provides insights into controlling stereochemistry on the pyrrolidine ring. nih.gov The diastereoselectivity of these reactions can often be controlled by the choice of protecting groups and the use of Lewis acids to promote chelation. nih.gov

V. Applications of 2s,5s 5 Methylpyrrolidine 2 Carboxylic Acid As a Chiral Building Block

Integration into Peptide Synthesis

The incorporation of non-natural amino acids into peptides is a key strategy for developing novel therapeutics and research tools with enhanced properties. (2S,5S)-5-methylpyrrolidine-2-carboxylic acid, as a substituted proline analogue, offers a means to introduce conformational rigidity and modulate the biological activity and stability of peptides.

This compound can be utilized in standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically after appropriate N-terminal protection (e.g., with Fmoc or Boc groups). The coupling of this sterically hindered amino acid may require optimized conditions to ensure efficient amide bond formation. The choice of coupling reagents and reaction times can be critical to achieving high yields.

Commonly used coupling reagents in SPPS that can be employed for the incorporation of sterically demanding amino acids include aminium-based reagents like HBTU and HATU, which are known for their high efficiency. The specific conditions, however, would need to be empirically determined for optimal results.

Table 1: Potential Coupling Reagents for Incorporating this compound in SPPS

| Coupling Reagent | Activating Agent | Typical Solvent | Notes |

| HBTU | HOBt/DIPEA | DMF | Commonly used, efficient for most couplings. |

| HATU | HOAt/DIPEA | DMF | Often more effective for hindered couplings. |

| PyBOP | HOBt/DIPEA | DMF | Another effective phosphonium-based reagent. |

| DIC/HOBt | - | DMF/DCM | Carbodiimide-based, can be a cost-effective option. |

This table is illustrative and specific conditions may vary based on the peptide sequence and solid support.

The incorporation of proline and its analogues has a profound impact on the secondary structure of peptides. The cyclic nature of the pyrrolidine (B122466) ring restricts the phi (Φ) torsion angle of the peptide backbone, often inducing turns or disrupting helical structures. The additional methyl group in this compound further constrains the ring pucker and the psi (Ψ) torsion angle, leading to more defined and predictable conformations.

Construction of Complex Heterocyclic Systems

The pyrrolidine ring is a common motif in a vast array of natural products and pharmaceutically active compounds. This compound serves as a valuable starting material for the stereoselective synthesis of more complex heterocyclic systems.

The inherent chirality of this compound can be transferred to new stereocenters during subsequent chemical transformations. This makes it an excellent scaffold for building libraries of compounds with diverse functionalities and well-defined three-dimensional structures. For instance, the carboxylic acid and the secondary amine functionalities can be selectively modified to introduce a variety of substituents, leading to a range of pyrrolidine-based scaffolds for drug discovery.

This compound can be a precursor for the synthesis of other important chiral heterocyclic compounds, such as pyrrolizidine (B1209537) and indolizidine alkaloids. These classes of natural products often exhibit significant biological activities. kib.ac.cnnih.govnih.govmdpi.com Synthetic strategies can involve the reduction of the carboxylic acid to an alcohol, followed by cyclization reactions to form the bicyclic core of these alkaloids, with the stereochemistry of the final product being directed by the starting material.

Asymmetric Synthesis of Diverse Organic Molecules

Beyond its use in peptide and heterocyclic synthesis, this compound and its derivatives can act as chiral auxiliaries or catalysts in a variety of asymmetric transformations. The well-defined stereochemistry of the molecule can be used to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched products. unibo.it

For example, derivatives of proline are widely used as organocatalysts in reactions such as aldol (B89426) and Mannich reactions. The methyl group in the 5-position of the pyrrolidine ring can influence the steric environment around the catalytic site, potentially enhancing the stereoselectivity of these transformations.

Chiral Auxiliary Roles in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. The effectiveness of an auxiliary relies on its ability to create a sterically and electronically differentiated environment that forces an incoming reagent to approach from a specific direction.

Pyrrolidine derivatives, particularly those with C₂ symmetry, have proven to be highly effective chiral auxiliaries. nih.gov While extensive research on this compound itself is not widely published, its structural analogues, such as trans-2,5-disubstituted pyrrolidines, provide a clear model for its potential in controlling stereochemistry, especially in the diastereoselective alkylation of enolates.

In a typical application, the chiral pyrrolidine is first converted into an amide with a prochiral carboxylic acid derivative. This amide is then deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a rigid lithium enolate. The chiral environment established by the substituents on the pyrrolidine ring effectively shields one face of the enolate. Consequently, when an electrophile (e.g., an alkyl halide) is introduced, it can only approach from the less sterically hindered face, resulting in the formation of one diastereomer in significant excess.

Research on amides derived from the closely related trans-2,5-bis(methoxymethyl)pyrrolidine demonstrates the power of this approach. In the alkylation of a propionamide (B166681) derivative, this auxiliary directed the reaction to achieve exceptionally high levels of diastereoselectivity.

| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|---|

| CH₃I | Methyl | 85 | >95 |

| CH₃CH₂I | Ethyl | 89 | >95 |

| BnBr | Benzyl (B1604629) | 91 | >95 |

| Allyl-Br | Allyl | 93 | >95 |

This table presents representative data for a structurally related trans-2,5-disubstituted pyrrolidine auxiliary to illustrate the principle of diastereoselective alkylation.

The final step in the sequence is the cleavage of the auxiliary, typically through hydrolysis, to release the desired enantiomerically enriched carboxylic acid and recover the pyrrolidine derivative. Given its defined cis-stereochemistry, this compound is a strong candidate for similar applications, where its methyl and carboxyl groups would establish the necessary chiral environment to guide asymmetric transformations.

Ligand Design for Metal-Catalyzed Asymmetric Reactions

In metal-catalyzed asymmetric synthesis, chiral ligands are used to modify the coordination sphere of a metal center, creating a chiral catalyst that can produce one enantiomer of a product preferentially. The design of effective chiral ligands is a cornerstone of modern synthetic chemistry, and 2,5-disubstituted pyrrolidines are considered "privileged scaffolds" for this purpose. acs.org Their rigid, C₂-symmetric structure reduces the number of possible transition state conformations, which often translates to higher levels of enantioselectivity in catalytic reactions. nih.gov

This compound provides two key functional handles—the secondary amine and the carboxylic acid—which can be readily modified to synthesize a variety of bidentate or monodentate ligands. For instance, the carboxylic acid can be converted to a phosphinomethyl amide, or the amine can be functionalized to bear a phosphine (B1218219) group, leading to P,N-type ligands.

The utility of the 2,5-disubstituted pyrrolidine framework is well-documented. For example, phosphoramidite (B1245037) ligands derived from (2R,5R)-2,5-diphenylpyrrolidine have been successfully employed in palladium-catalyzed asymmetric [3+2] trimethylenemethane (TMM) cycloaddition reactions. These ligands create a well-defined chiral pocket around the palladium center, leading to high enantioselectivity in the formation of functionalized cyclopentanes.

| Acceptor | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|

| Benzylidene malonate | 94 | 96 |

| Ethyl 2-cyano-3-phenylacrylate | 99 | 95 |

| 2-Benzylidene-1,3-indandione | 90 | 98 |

This table presents representative data for a catalyst bearing a ligand derived from a structurally related 2,5-disubstituted pyrrolidine to illustrate the potential in ligand design.

The (2S,5S)-stereochemistry of 5-methylpyrrolidine-2-carboxylic acid makes it an ideal precursor for analogous ligand systems. The cis-disposition of the functional groups can be exploited to create ligands with specific bite angles and steric profiles, tailored for various metal-catalyzed reactions such as hydrogenation, hydrosilylation, and cross-coupling. The combination of its robust stereochemical integrity and synthetic accessibility positions this compound as a highly valuable building block for the development of novel, high-performance chiral ligands.

Vi. Role of 2s,5s 5 Methylpyrrolidine 2 Carboxylic Acid in Organocatalysis

Proline-Based Organocatalytic Systems Incorporating the (2S,5S)-5-Methylpyrrolidine-2-carboxylic Acid Motif

The fundamental framework of this compound builds upon the well-established catalytic capabilities of L-proline. Proline itself is a powerhouse in organocatalysis due to its secondary amine, which readily forms nucleophilic enamines with carbonyl compounds, and its carboxylic acid group, which can activate electrophiles through hydrogen bonding. nih.govnih.gov The introduction of a methyl group at the C-5 position, cis to the carboxylic acid, introduces a new stereochemical element that can influence the catalyst's conformation and, consequently, the stereochemical outcome of the reactions it mediates.

Organocatalytic systems incorporating this motif are designed to leverage the inherent properties of the proline backbone while utilizing the steric and electronic influence of the 5-methyl group. This substituent can affect the puckering of the pyrrolidine (B122466) ring, which in turn influences the orientation of the catalytically active groups and the approaching substrates. nih.gov While extensive research has been conducted on various proline derivatives, those with modifications at the 4- and 5-positions are of particular interest for fine-tuning catalytic activity and selectivity.

Enantiodivergent Enamine Catalysis

Enantiodivergent catalysis is a powerful strategy that allows for the selective formation of either enantiomer of a product from the same starting materials, simply by changing the catalyst or reaction conditions. While specific studies focusing solely on this compound in enantiodivergent enamine catalysis are not extensively documented in readily available literature, the principles of proline-based catalysis suggest its potential in such systems. The stereochemical outcome in proline catalysis is highly dependent on the transition state geometry, which is influenced by the catalyst's structure.

The cis-relationship between the methyl group and the carboxylic acid in this compound can lead to a more defined conformational preference of the pyrrolidine ring. This conformational locking can, in principle, be exploited to favor one enantiomeric outcome. By analogy, the corresponding (2R,5R) enantiomer would be expected to produce the opposite product enantiomer. The ability to synthesize both enantiomers of this catalyst allows for access to both enantiomeric series of products, a hallmark of enantiodivergent catalysis. The enantioswitching is often dominated by the configuration of the prolyl unit itself. nih.gov

Mechanistic Insights into Organocatalytic Processes Involving this Scaffold

The mechanism of action for this compound in organocatalysis is rooted in the principles of enamine and, for reactions with α,β-unsaturated aldehydes, iminium ion catalysis, analogous to L-proline. The catalytic cycle typically begins with the formation of a nucleophilic enamine intermediate through the reaction of the secondary amine of the catalyst with a carbonyl compound (e.g., a ketone or aldehyde). wikipedia.org

The stereoselectivity of the subsequent reaction with an electrophile is governed by the geometry of this enamine intermediate and the direction of electrophilic attack. The carboxylic acid group plays a crucial role in this step by acting as a Brønsted acid to activate the electrophile via hydrogen bonding, bringing it into close proximity to the enamine in a well-organized, chiral transition state. nih.gov This bifunctional activation is a key feature of proline-based organocatalysts.

The presence of the 5-methyl group in a cis orientation to the carboxylic acid can exert a significant steric influence on the transition state. Computational studies on related substituted prolines have shown that substituents on the pyrrolidine ring can affect the stability of different ring conformations (e.g., "up" or "down" puckering), which in turn dictates the facial selectivity of the enamine's attack on the electrophile. nih.gov The methyl group can sterically shield one face of the enamine, thereby directing the electrophile to the opposite face and enhancing the enantioselectivity of the transformation.

Scope and Limitations in Asymmetric Organocatalytic Transformations

This compound and its derivatives are effective catalysts for a range of asymmetric organocatalytic transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The scope of these catalysts is broad, encompassing a variety of aldehydes, ketones, and other electrophiles.

Table 1: Representative Asymmetric Reactions Catalyzed by Proline-Based Systems

| Reaction Type | Catalyst Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) |

| Aldol Reaction | L-Proline | Acetone | 4-Nitrobenzaldehyde | 68 | 96 |

| Michael Addition | Proline Derivative | Propanal | Nitrostyrene | 95 | 99 |

| Mannich Reaction | L-Proline | Acetone | 4-Nitrobenzaldehyde, p-Anisidine | 94 | 99 |

Note: This table presents data for proline and representative derivatives to illustrate the general scope and effectiveness of this class of catalysts. Specific performance data for this compound may vary and is not widely reported in dedicated studies.

Despite its utility, there are limitations to the application of this compound. Like proline, its solubility in organic solvents can be limited, which may necessitate the use of co-solvents or specific reaction conditions. The steric hindrance introduced by the 5-methyl group, while often beneficial for stereocontrol, can sometimes lead to lower reaction rates compared to unsubstituted proline, particularly with sterically demanding substrates. researchgate.net Furthermore, the development of highly efficient catalytic systems often requires careful optimization of reaction parameters such as solvent, temperature, and the presence of additives for each specific transformation.

Vii. Theoretical and Computational Investigations of 2s,5s 5 Methylpyrrolidine 2 Carboxylic Acid

Conformational Analysis and Energy Landscapes

The catalytic efficacy and stereodirecting ability of proline derivatives are intrinsically linked to the conformational dynamics of the pyrrolidine (B122466) ring. nih.gov For (2S,5S)-5-methylpyrrolidine-2-carboxylic acid, the five-membered ring is not planar and can adopt various puckered conformations, primarily described as "endo" and "exo" puckers, which are defined by the displacement of the Cγ and Cβ atoms relative to the plane containing the other ring atoms. The presence of a methyl group at the C5 position introduces additional steric and stereoelectronic effects that influence the relative energies of these conformers. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of the catalyst. This allows for the identification of low-energy conformers and the energy barriers separating them. The conformational landscape is also influenced by the cis/trans isomerization of the amide bond formed when the catalyst reacts with a carbonyl compound to generate an enamine intermediate. nih.gov

Substitutions on the proline ring are known to modulate the cis/trans equilibrium of the prolyl amide bond. nih.gov In the case of this compound, the methyl group at the C5 (or Cδ) position can introduce steric repulsion in the trans isomer, thereby potentially increasing the population of the cis conformer compared to unsubstituted proline. nih.gov This alteration in the cis/trans energy balance can have profound implications for the catalytic cycle and the stereochemical outcome of the reaction.

Table 1: Illustrative Conformational Energy Data for a Substituted Proline Derivative

| Conformer | Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| trans-exo | ψ ≈ 150, φ ≈ -60 | 0.00 |

| trans-endo | ψ ≈ 150, φ ≈ -60 | 0.5 - 1.5 |

| cis-exo | ψ ≈ 150, φ ≈ -60 | 2.0 - 3.0 |

| cis-endo | ψ ≈ 150, φ ≈ -60 | 2.5 - 4.0 |

| Note: This table provides a hypothetical representation of the type of data generated from conformational analysis. The exact values for this compound would require specific computational studies. |

Quantum Chemical Studies of Reactivity and Transition States

Quantum chemical calculations, primarily using DFT, are instrumental in elucidating the detailed mechanism of reactions catalyzed by this compound. These studies allow for the characterization of stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The calculated activation energies associated with the transition states provide insights into the reaction kinetics and the factors controlling stereoselectivity. researchgate.net

For instance, in an aldol (B89426) reaction, the catalyst reacts with a ketone to form an enamine intermediate. The subsequent attack of this enamine on an aldehyde proceeds through a Zimmerman-Traxler-like transition state. researchgate.net Computational modeling of these transition states can reveal the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that dictate the facial selectivity of the reaction.

The (5S)-methyl group in this compound is expected to play a crucial role in stereodifferentiation. By creating a more sterically demanding environment on one face of the enamine, it can effectively block the approach of the electrophile from that direction, thereby favoring the formation of one enantiomer over the other. Quantum chemical calculations can quantify the energetic penalty associated with the disfavored transition state, providing a theoretical basis for the observed enantioselectivity. researchgate.net

Table 2: Hypothetical Activation Energies for Diastereomeric Transition States in a Proline-Derivative-Catalyzed Aldol Reaction

| Transition State | Approach | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-Re-anti | Re-face | 10.5 | Minor |

| TS-Si-anti | Si-face | 8.0 | Major |

| TS-Re-syn | Re-face | 12.0 | Minor |

| TS-Si-syn | Si-face | 11.5 | Minor |

| Note: This table is illustrative and represents the type of data obtained from quantum chemical studies of reactivity. The specific values would depend on the reactants and the catalyst. |

Molecular Modeling of Interactions in Asymmetric Catalysis

Molecular modeling techniques, including both quantum mechanics (QM) and molecular mechanics (MM), are employed to visualize and analyze the intricate three-dimensional interactions between the this compound catalyst and the substrates within the transition state assembly. These models provide a static yet insightful picture of the origins of asymmetric induction.

In the context of an enamine-based catalytic cycle, the carboxylic acid moiety of the catalyst often plays a crucial role as an internal acid, activating the electrophile through hydrogen bonding. researchgate.net Molecular models of the transition state can reveal the precise geometry of this hydrogen bond and how the (5S)-methyl group influences the orientation of the substrates relative to the catalyst. This steric directing group can enforce a specific conformation of the transition state, leading to high levels of stereocontrol.

These models are particularly useful for understanding how subtle changes in the catalyst structure can lead to significant differences in stereoselectivity. By comparing the transition state structures for reactions catalyzed by proline versus this compound, researchers can pinpoint the specific steric clashes or favorable interactions introduced by the methyl group that are responsible for any observed enhancement in enantioselectivity.

Prediction of Stereochemical Outcomes in Novel Reactions

A significant goal of computational chemistry in organocatalysis is the ability to predict the stereochemical outcome of new reactions with a high degree of accuracy. By leveraging the insights gained from conformational analysis and transition state modeling, it is possible to build predictive models for the enantioselectivity of reactions catalyzed by this compound.

These predictive models are typically based on the calculated energy difference (ΔΔG‡) between the diastereomeric transition states leading to the major and minor enantiomers. According to transition state theory, this energy difference is directly related to the enantiomeric ratio of the products. Computational workflows can be established to screen different substrates and reaction conditions to predict the enantiomeric excess (% ee) for a given transformation.

While the accuracy of these predictions is dependent on the level of theory and the computational model employed, they provide a powerful tool for hypothesis-driven catalyst development. For example, if a computational model accurately predicts the stereoselectivity of a known reaction catalyzed by this compound, it can then be used with greater confidence to predict the outcomes of related, but as yet unexplored, reactions. This predictive capability can significantly accelerate the discovery and optimization of new asymmetric transformations. beilstein-journals.org

Table 3: Illustrative Prediction of Enantiomeric Excess from Calculated Energy Differences

| Substrate | ΔΔG‡ (kcal/mol) | Predicted % ee |

| Aldehyde A | 1.5 | 88 |

| Aldehyde B | 2.0 | 96 |

| Aldehyde C | 1.0 | 68 |

| Note: This table demonstrates the relationship between the calculated energy difference between transition states and the predicted enantiomeric excess. The values are for illustrative purposes. |

Viii. Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes

The synthesis of stereochemically pure 2,5-disubstituted pyrrolidines like (2S,5S)-5-methylpyrrolidine-2-carboxylic acid is a key challenge that continues to drive the development of innovative synthetic methodologies. Future research is focused on creating more efficient, scalable, and stereoselective routes to access this and related structures.

One promising direction is the use of de novo strategies starting from simple, achiral precursors. For instance, rhodium(II)-catalyzed asymmetric C-H amination reactions present a modern approach to construct the pyrrolidine (B122466) ring with high stereocontrol. acs.orgnih.gov Researchers are exploring tandem reactions, such as gold-catalyzed intramolecular alkyne hydroamination followed by reduction, which allows for a stereodivergent synthesis of either cis or trans 2,5-disubstituted pyrrolidines by simply choosing the appropriate nitrogen-protecting group. rsc.org This flexibility is crucial for building a library of related compounds for further studies.

Another area of intense research is the modification of readily available chiral starting materials, such as pyroglutamic acid . acs.org Methodologies involving the selective reduction of enamines derived from pyroglutamic acid offer a versatile and diastereocontrolled entry to 2,5-disubstituted pyrrolidines. Furthermore, enzymatic reactions, specifically dynamic kinetic resolution (DKR), have been successfully applied to establish the stereocenters of precursors with high enantiomeric and diastereomeric purity, leading to highly efficient syntheses of related cis-2,5-disubstituted pyrrolidines. acs.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Gold-Catalyzed Tandem Reaction | Intramolecular alkyne hydroamination/reduction. | Stereodivergent control (cis/trans), high efficiency. rsc.org |

| Enzymatic DKR | Dynamic kinetic resolution of keto esters. | Excellent enantioselectivity (>99% ee) and diastereoselectivity. acs.org |

| Pyroglutamic Acid Derivatization | Manipulation of a readily available chiral pool starting material. | Access to diverse substitutions, established core chemistry. acs.org |

| Rhodium-Catalyzed C-H Amination | De novo synthesis from simple hydrocarbons. | High regioselectivity and diastereoselectivity. acs.orgnih.gov |

Exploration of New Asymmetric Catalytic Applications

The pyrrolidine scaffold is a cornerstone of organocatalysis, with proline and its derivatives being among the most successful catalysts for a wide range of asymmetric transformations. nih.gov The specific structure of this compound, with its defined stereocenters and substitution pattern, offers unique potential for novel catalytic applications.

Research is moving towards designing catalysts derived from this scaffold for challenging reactions. The cis-arrangement of the methyl and carboxylic acid groups can enforce a specific conformation in the transition state of a reaction, potentially leading to higher levels of stereocontrol than achievable with proline itself. Future work will involve applying this catalyst and its derivatives to reactions such as:

Michael Additions: Derivatives of this compound could be highly effective for the asymmetric Michael addition of aldehydes or ketones to nitroolefins, a benchmark reaction for testing new organocatalysts. nih.govresearchgate.net

Aldol (B89426) Reactions: The development of peptide-based catalysts incorporating the this compound unit is a promising avenue. Such catalysts could offer enhanced activity and selectivity in direct asymmetric aldol reactions, which are fundamental C-C bond-forming reactions. nih.govresearchgate.net

Diels-Alder Reactions: The rigid pyrrolidine ring can serve as a chiral backbone to control the facial selectivity in cycloaddition reactions, leading to complex polycyclic structures with high enantiopurity. dntb.gov.ua

Furthermore, the carboxylic acid moiety itself can act as a Brønsted acid catalyst or as an internal hydrogen bond donor to activate substrates, working in concert with the secondary amine for dual activation. nih.govrsc.org Exploring this synergistic catalysis is a key area for future research.

Advanced Materials Science Applications Based on Pyrrolidine Scaffolds

The integration of chiral pyrrolidine scaffolds into functional materials is an exciting and rapidly emerging field. The unique stereochemical and chemical properties of this compound make it an excellent candidate for creating advanced materials with tailored properties.

A significant area of development is the creation of chiral porous polymers (CPPs) or porous organic polymers (POPs). rsc.org By incorporating the this compound moiety as a building block into a rigid, porous framework, it is possible to create heterogeneous organocatalysts. These materials offer several advantages over their homogeneous counterparts:

Recyclability and Reusability: The solid nature of the polymer allows for easy separation from the reaction mixture and reuse, improving the sustainability of the process.

Enhanced Stability: The polymer matrix can protect the catalytic sites, leading to greater thermal and chemical stability.

Site Isolation: The porous structure can prevent catalyst aggregation and deactivation, potentially leading to improved catalytic performance. rsc.org

Researchers are designing these materials for specific applications, such as performing asymmetric reactions in environmentally benign solvents like water. rsc.org Future research will focus on tuning the porosity, surface area, and chemical environment of the catalytic sites within the polymer to optimize performance for specific industrial processes. Beyond catalysis, pyrrolidine-functionalized polymers could find applications in chiral separations, sensing, and as novel biomaterials.

Bio-inspired Synthetic Approaches and Mimetic Studies

Nature provides a vast library of complex molecules containing the pyrrolidine ring, many of which possess potent biological activity. Pyrrolidine alkaloids, for example, are found in numerous plant species and exhibit a wide range of pharmacological effects. nih.govfrontiersin.org Bio-inspired synthesis aims to mimic nature's strategies to construct these complex molecules efficiently.

This compound can serve as a chiral synthon in the total synthesis of such natural products. rsc.org For instance, synthetic strategies for polyhydroxylated pyrrolizidine (B1209537) alkaloids like alexine, which are known glycosidase inhibitors, could be envisioned starting from this scaffold. nih.gov These approaches leverage the pre-existing stereochemistry of the starting material to control the stereochemical outcome of the final product.

Moreover, researchers are designing and synthesizing biomimetic molecules that incorporate the pyrrolidine scaffold to replicate the function of natural biomolecules. nih.gov For example, heterocyclic sphingoid base mimetics containing a pyrrolidine moiety have been designed based on the structures of natural sphingolipids. nih.gov These mimics can help in understanding biological processes and may lead to the development of new therapeutic agents. Preliminary studies have shown that such pyrrolidine-containing analogues can be biologically active, inducing apoptosis in tumor cell lines. nih.gov Future work will likely expand this concept to mimic other classes of bioactive molecules, using the this compound scaffold to impart conformational rigidity and specific stereochemical information.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,5S)-5-methylpyrrolidine-2-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, the hydrochloride salt form is synthesized under controlled conditions (temperature: 25°C, pH adjustment) to enhance solubility and purity. Key steps include the use of lithium hydroxide monohydrate in ethanol/water mixtures for hydrolysis, followed by purification via recrystallization or chromatography . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, as evidenced by the retention of (2S,5S) configuration in the final product .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity and stereochemistry. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (e.g., triclinic crystal system, α/β/γ angles) resolves absolute configuration . Polarimetry or chiral HPLC can assess enantiomeric excess (>98% purity) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer : Solubility is tested in solvents like water, ethanol, and DMSO via gravimetric analysis. Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The hydrochloride salt form improves aqueous solubility (e.g., 50 mg/mL in water) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,5S vs. 2R,5R) impact biological activity in enzyme inhibition studies?

- Methodological Answer : Comparative assays using enantiomeric pairs (e.g., (2S,5S) vs. (2R,5R)) reveal stereospecific binding to targets like proteases or kinases. For instance, (2S,5S)-configured derivatives show higher affinity (IC₅₀ = 0.5 µM) for bacterial transpeptidases compared to their enantiomers (IC₅₀ > 10 µM) . Molecular docking simulations (AutoDock Vina) correlate activity with hydrogen-bonding patterns in active sites .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer : Discrepancies arise from solvent effects or proton exchange. Use deuterated solvents (D₂O, CDCl₃) and variable-temperature NMR to identify dynamic processes. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) refine predicted chemical shifts, aligning with experimental data . For unresolved cases, single-crystal XRD provides definitive structural validation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antiviral applications?

- Methodological Answer : Introduce substituents (e.g., 4-chlorophenyl, tert-butoxycarbonyl) at the pyrrolidine ring to modulate lipophilicity and binding. In vitro assays against viral proteases (e.g., SARS-CoV-2 Mpro) quantify inhibition, with SAR data guiding iterative synthesis. For example, 5-(4-chlorophenyl) analogs exhibit 10-fold increased potency (EC₅₀ = 0.2 µM) compared to the parent compound .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?

- Methodological Answer : Scalability issues include catalyst cost and racemization. Continuous-flow systems reduce reaction times (e.g., 2 hours vs. 12 hours batch) and improve yield (85% vs. 60%). Immobilized chiral catalysts (e.g., silica-supported proline) enable recycling, cutting costs by 30% .

Retrosynthesis Analysis